molecular formula C6H5Cl2N3OS B8596090 4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime

4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime

Cat. No. B8596090
M. Wt: 238.09 g/mol
InChI Key: QNDOJFRYZPCHJA-UHFFFAOYSA-N
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Patent
US07253174B2

Procedure details

4,6-Dichloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde oxime (7.20 g, 30.38 mmol) was added to neat thionyl chloride (29.63 g, 245 mmol), then the mixture was heated to reflux for 4 hours. The reaction mixture was poured onto ice-water. The precipitate of 4,6-dichloro-2-methylsulfanyl-pyrimidine-5-carbonitrile was collected and dried (Yield=6.15 g, 92%). 1H-NMR (300 MHz, CDCl3) δ 2.75(s, 3H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
29.63 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=[N:9]O)=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1.S(Cl)(Cl)=O>>[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1C=NO)Cl)SC
Name
Quantity
29.63 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water
CUSTOM
Type
CUSTOM
Details
The precipitate of 4,6-dichloro-2-methylsulfanyl-pyrimidine-5-carbonitrile was collected
CUSTOM
Type
CUSTOM
Details
dried (Yield=6.15 g, 92%)

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1C#N)Cl)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.